

Harnessing the Potential of IKK2 Inhibition in Autoimmune Disease: A Technical Guide

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Compound of Interest

Compound Name: *IKK2-IN-3*

Cat. No.: *B1668651*

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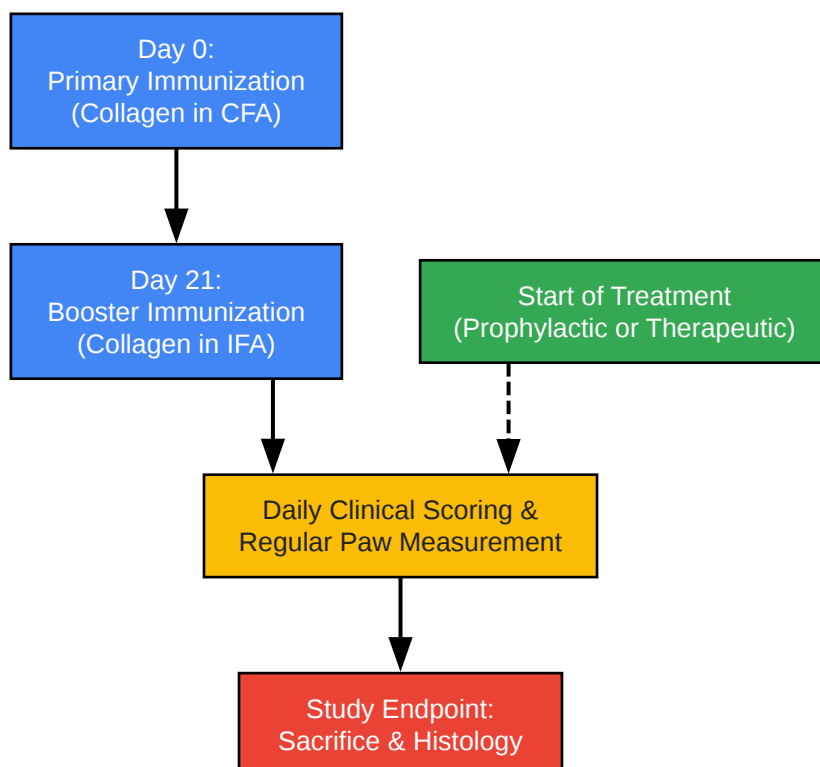
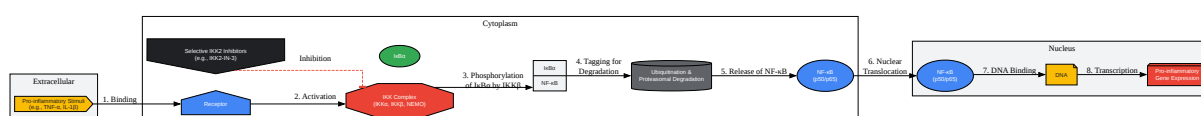
This technical guide provides an in-depth overview of the role of I κ B kinase 2 (IKK2) in autoimmune diseases and the therapeutic potential of its selective inhibitors. While the specific compound **IKK2-IN-3** is a potent and selective inhibitor of IKK2, with IC₅₀ values of 19 nM and 400 nM for IKK2 and IKK1, respectively, publicly available data on its application in autoimmune disease models is limited.[1] Therefore, this guide will focus on the broader class of selective IKK2 inhibitors, drawing upon data from well-characterized compounds to illustrate the principles, methodologies, and potential of targeting this critical inflammatory kinase.

The IKK2/NF- κ B Signaling Pathway: A Central Mediator of Inflammation

The nuclear factor-kappa B (NF- κ B) family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in immunity and inflammation.[2][3] In unstimulated cells, NF- κ B dimers are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins.[3][4] Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor- α (TNF- α) or interleukin-1 beta (IL-1 β), the IKK complex is activated.[3][5] This complex is composed of two catalytic subunits, IKK α (IKK1) and IKK β (IKK2), and a regulatory subunit, NF- κ B essential modulator (NEMO/IKK γ).[3][6]

IKK2 is the predominant kinase responsible for the phosphorylation of I κ B α at serine residues 32 and 36.[4] This phosphorylation event triggers the ubiquitination and subsequent

proteasomal degradation of I κ B α , liberating the NF- κ B dimer (most commonly p50/p65) to translocate to the nucleus.[3][4][7] Once in the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3][4] Given its central role in this cascade, IKK2 has emerged as a key therapeutic target for a host of inflammatory and autoimmune disorders.[8][9]



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